Fmoc-|A-Me-Trp(Boc)-OH
Description
Significance of Non-Canonical Amino Acids in Modifying Peptide Properties
The 20 canonical amino acids that form the basis of life's proteins offer a substantial but limited chemical toolkit. acs.org Medicinal chemists and protein engineers often seek to move beyond these natural building blocks to enhance the therapeutic properties of peptides. acs.orgnih.gov The incorporation of non-canonical amino acids (ncAAs) is a key strategy for developing designer peptides with improved characteristics. acs.org
The use of ncAAs can fine-tune a range of properties, including solubility and metabolic stability, which are crucial for creating effective drug candidates. nih.gov By expanding the chemical diversity available, scientists can construct peptides with unique architectures and functionalities. acs.org This approach draws inspiration from nature, where non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides often contain ncAAs that contribute to their biological activity. nih.govacs.org The deliberate inclusion of ncAAs is a critical tool in peptide drug discovery, enabling the creation of molecules with enhanced stability and the potential for improved therapeutic application. nih.govacs.org
Role of α-Methylation in Amino Acid Structure and Peptide Conformation
A specific and powerful modification in the design of ncAAs is α-methylation, which involves replacing the hydrogen atom on the α-carbon of an amino acid with a methyl group. nih.gov This seemingly minor alteration has profound consequences for the structure and behavior of the resulting peptide. The additional methyl group introduces steric bulk near the peptide backbone, which significantly restricts the conformational freedom of the polypeptide chain. nih.govresearchgate.net
This conformational constraint primarily favors the formation of helical secondary structures, such as 310-helices, by limiting the permissible Ramachandran (φ/ψ) dihedral angles. nih.govnih.govjst.go.jp The stabilization of these specific conformations can be crucial for enhancing a peptide's binding affinity to its target. nih.gov Furthermore, α-methylation provides a significant advantage by increasing the peptide's resistance to enzymatic degradation. The steric hindrance provided by the α-methyl group can shield the adjacent peptide bond from cleavage by proteases, a critical factor in improving the in vivo stability and bioavailability of peptide-based therapeutics. nih.govenamine.net This modification is considered extremely useful in drug design for suppressing peptide bond cleavage and reducing conformational variability. enamine.net
Overview of Fmoc-α-Me-Trp(Boc)-OH as a Specialized Building Block in Peptide Synthesis
Fmoc-α-Me-Trp(Boc)-OH is a highly specialized chemical building block designed for use in solid-phase peptide synthesis (SPPS). lookchem.comcymitquimica.com It is a derivative of the amino acid tryptophan that features three key modifications:
An α-methyl group on the alpha-carbon, which provides the conformational constraints and proteolytic resistance discussed previously. nih.govlookchem.com
An N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group , a base-labile protecting group that shields the amino terminus during peptide chain elongation. lookchem.comguidechem.com
A side-chain Boc (tert-butoxycarbonyl) group , which protects the indole (B1671886) nitrogen of the tryptophan side chain from undesired reactions during synthesis. lookchem.comguidechem.com
This combination of protecting groups and the core α-methylated structure makes Fmoc-α-Me-Trp(Boc)-OH a valuable reagent for the controlled, stepwise incorporation of a conformationally restricted tryptophan analog into a peptide sequence. lookchem.comguidechem.com Its use allows for the creation of peptides with specific structural and functional properties, making it a key component in the development of novel peptide-based drugs and research tools for investigating protein-ligand interactions. lookchem.com
Research Findings and Data
Physicochemical Properties of Fmoc-α-Me-D-Trp(Boc)-OH
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₂N₂O₆ | cymitquimica.com |
| Molecular Weight | 540.61 g/mol | cymitquimica.com |
| Appearance | White Powder | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
Impact of α-Methylation on Peptide Characteristics
| Characteristic | Effect of α-Methylation | Reference |
| Conformation | Restricts flexibility, promotes helical structures (e.g., 3₁₀-helix). | nih.govnih.gov |
| Proteolytic Stability | Increases resistance to enzymatic degradation by proteases like trypsin. | nih.gov |
| Binding Affinity | Can enhance binding to target proteins by pre-organizing the peptide into its bioactive conformation. | nih.gov |
| Secondary Structure | Acts as a strong helix inducer. | nih.gov |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| Fmoc-α-Me-Trp(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-α-methyl-N-in-(tert-butoxycarbonyl)-tryptophan |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| Trp | Tryptophan |
| SPPS | Solid-Phase Peptide Synthesis |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJLYRFMUOEPT-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120800 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315449-98-9 | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315449-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-N-im-t-butyloxycarbonyl-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Integration of Fmoc α Me Trp Boc Oh into Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-α-Me-Trp(Boc)-OH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the inclusion of α-methylated residues like Fmoc-α-Me-Trp(Boc)-OH presents specific challenges and requires tailored strategies for successful synthesis.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. peptide.com The Fmoc group, which is base-labile, serves as a temporary protecting group for the α-amino group, while acid-labile tert-butyl (tBu) based groups protect the side chains of amino acids. peptide.com
The use of Fmoc-Trp(Boc)-OH is particularly advantageous in this strategy. The Boc (tert-butyloxycarbonyl) group on the indole (B1671886) nitrogen of the tryptophan side chain prevents side reactions during the acidic cleavage step at the end of the synthesis. peptide.comsigmaaldrich.com Specifically, it mitigates the risk of alkylation by carbocations generated from other protecting groups or the resin linker. sigmaaldrich.comrsc.org This protection is crucial for maintaining the integrity of the tryptophan residue, which is otherwise susceptible to modification. sigmaaldrich.com The Fmoc/tBu strategy has been successfully applied in the stepwise assembly of complex peptides containing modified tryptophan analogues. worktribe.comrsc.org
Table 1: Key Protecting Groups in Fmoc/tBu SPPS
| Protecting Group | Target Functional Group | Cleavage Condition | Purpose |
|---|---|---|---|
| Fmoc | α-Amino | Base (e.g., Piperidine) | Temporary protection of the growing peptide chain. |
| Boc | Indole Nitrogen (Trp) | Acid (e.g., TFA) | Prevents side reactions during final cleavage. peptide.comsigmaaldrich.com |
| tBu | Side Chains (e.g., Asp, Glu, Tyr) | Acid (e.g., TFA) | Permanent protection during synthesis. |
| Pbf/Pmc | Guanidino Group (Arg) | Acid (e.g., TFA) | Protection of the arginine side chain. |
| Trt | Sulfhydryl Group (Cys) | Acid (e.g., TFA) | Protection of the cysteine side chain. |
This table summarizes common protecting groups and their roles in the Fmoc/tBu strategy for SPPS.
The presence of the α-methyl group in Fmoc-α-Me-Trp(Boc)-OH introduces significant steric hindrance, which can impede the efficiency of the amide bond formation (coupling) step. researchgate.netscielo.org.mx Standard coupling reagents may prove ineffective, leading to low yields. researchgate.net Therefore, optimization of coupling conditions is paramount.
Several high-efficiency coupling reagents have been developed to overcome the challenge of sterically hindered couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated superior performance in such cases. scielo.org.mxbachem.com These reagents, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of the peptide bond even with bulky amino acids. bachem.com For particularly difficult couplings involving α,α-disubstituted amino acids, specialized reagents such as amino acid fluorides generated in situ with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or reagents like PyAOP have been successfully employed. researchgate.netbachem.com
Table 2: Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Description | Application Notes |
|---|---|---|
| HATU | A highly efficient aminium-based coupling reagent. | Effective for sterically hindered couplings, often minimizing racemization. scielo.org.mx |
| COMU | A third-generation uronium-type reagent with high solubility and safety profile. | Shows coupling efficiencies comparable to HATU and is suitable for microwave-assisted SPPS. bachem.comglobalresearchonline.net |
| PyAOP | A phosphonium-based reagent. | Successfully used for the synthesis of peptides containing hindered amino acids like Aib (2-aminoisobutyric acid). researchgate.net |
| TFFH | Generates highly reactive amino acid fluorides in situ. | Particularly suited for coupling sterically demanding α,α-disubstituted amino acids. bachem.com |
| CBMIT | An imidazolium-based reagent. | Useful for coupling sterically hindered amino acids like Valine and Aib with no reported racemization in the presence of copper salts. globalresearchonline.net |
This table highlights a selection of coupling reagents and their utility in overcoming the challenges posed by sterically hindered amino acids.
The final step in SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com This process generates highly reactive cationic species that can lead to undesirable side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.comnih.gov
To prevent these modifications, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive cations. For peptides containing tryptophan, common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.comnih.gov The use of Fmoc-Trp(Boc)-OH significantly reduces the risk of tryptophan alkylation. sigmaaldrich.com However, the use of a scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), provides a robust method to suppress a wide range of side reactions, ensuring the synthesis of high-purity peptides. nih.gov The migration of sulfonyl protecting groups from arginine residues to tryptophan can also be a concern, which is effectively prevented by using indole-protected tryptophan derivatives like Fmoc-Trp(Boc)-OH. peptide.com
The α-carbon of Fmoc-α-Me-Trp(Boc)-OH is a quaternary center, meaning it is bonded to four non-hydrogen substituents. The construction of such centers is a known challenge in organic synthesis due to steric hindrance. nih.gov In the context of SPPS, this steric bulk makes the coupling of α,α-disubstituted amino acids notoriously difficult, often requiring extended reaction times or double coupling cycles. acs.org
To address these challenges, a combination of strategies is employed. The use of potent coupling reagents, as discussed in section 3.1.2, is a primary approach. researchgate.netbachem.com Additionally, microwave-assisted SPPS can enhance coupling efficiency and reduce reaction times. For extremely challenging sequences, a "tripeptide sandwich" strategy has been developed, where a difficult-to-couple residue is incorporated as part of a pre-formed tripeptide, leveraging the higher coupling efficiency of the flanking amino acids. acs.org The development of reliable methods for the automated peptide coupling of quaternary α-arylated amino acids has also been a focus of recent research. researchgate.net
Solution-Phase Peptide Synthesis Methodologies Utilizing Fmoc-α-Me-Trp(Boc)-OH
While SPPS is dominant, solution-phase synthesis remains relevant, particularly for large-scale production and specific applications like the synthesis of DNA-encoded libraries.
DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for drug discovery, combining the vastness of combinatorial chemistry with the sensitivity of DNA-based selection methods. nih.gov The synthesis of peptide-based DECLs requires chemistries that are compatible with the DNA tag.
Fmoc-based peptide synthesis has been adapted for use in aqueous, solution-phase conditions suitable for DECLs. acs.orgnih.gov In this context, Fmoc-Trp(Boc)-OH is a valuable building block. The Boc protection on the tryptophan indole is crucial to prevent side reactions and potential solubility issues under the aqueous coupling conditions. acs.org While the coupling of sterically hindered α,α-disubstituted amino acids remains challenging on this platform, strategies such as the tripeptide sandwich approach have been successfully adapted to facilitate their incorporation. acs.org The development of substrate-tolerant amide coupling conditions is a key area of research to expand the chemical space accessible to peptide DECLs. nih.gov
Advanced Coupling Reagents and Techniques for Fmoc-α-Me-Trp(Boc)-OH Incorporation
The steric hindrance at the α-carbon of Fmoc-α-Me-Trp(Boc)-OH makes the formation of the peptide bond challenging. researchgate.net Traditional coupling methods that are effective for standard amino acids often result in low yields and incomplete reactions when incorporating such sterically hindered residues. researchgate.net Consequently, the use of more potent coupling reagents and optimized techniques is essential.
Advanced Coupling Reagents:
Over the years, a variety of powerful coupling reagents have been developed to overcome the challenges posed by sterically hindered amino acids. These reagents are generally more reactive than the classic carbodiimides like DCC (dicyclohexylcarbodiimide) when used with additives like HOBt (1-hydroxybenzotriazole). researchgate.net
Phosphonium and Uronium/Aminium Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven effective for coupling sterically hindered amino acids. google.com HATU, which incorporates the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is particularly potent due to the increased acidity and leaving group ability of HOAt compared to HOBt. acs.org PyAOP and the related PyBrOP have also been successfully used for the synthesis of peptides containing other α,α-disubstituted amino acids. researchgate.net
Carbodiimides with Advanced Additives: While traditional carbodiimides alone are often insufficient, their efficacy can be significantly enhanced by using more reactive additives. For instance, N,N'-diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be a high-performing combination, comparable to using HOAt as an additive. researchgate.net
Acid Halides: The conversion of the Nα-protected amino acid to its acid chloride or fluoride (B91410) represents one of the most reactive methods for acylation. The in-situ generation of the amino acid chloride from the protected amino acid using reagents like bis-(trichloromethyl) carbonate (triphosgene) is a powerful method for difficult couplings, including those involving sterically hindered residues. google.comcore.ac.uk This method has been shown to be superior to others in comparative studies for coupling challenging amino acids. core.ac.uk
Specialized Techniques:
Beyond the choice of reagent, specific techniques can be employed to facilitate the incorporation of Fmoc-α-Me-Trp(Boc)-OH:
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate coupling reactions, often leading to higher yields and purities in shorter reaction times. nih.gov This is particularly beneficial for difficult couplings involving sterically hindered residues. Protocols combining microwave heating with potent coupling reagents like DIC/Oxyma have been shown to be very effective. nih.gov
Extended Coupling Times and Double Coupling: For particularly difficult couplings, simply extending the reaction time can sometimes be sufficient to drive the reaction to completion. Alternatively, a "double coupling" strategy can be employed. This involves performing the coupling reaction, followed by washing the resin and then repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.
Pre-activation: Pre-activating the carboxylic acid of Fmoc-α-Me-Trp(Boc)-OH with the coupling reagent and a base (like diisopropylethylamine, DIPEA) for a short period before adding it to the N-terminal amine of the peptide chain can enhance the reaction rate. However, care must be taken as prolonged pre-activation can sometimes lead to side reactions, such as racemization, especially with certain amino acids like histidine. nih.gov
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Reactivity for Hindered Couplings | Notes |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | HATU is generally considered one of the most effective due to the HOAt base. acs.org |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | PyAOP has been noted for its success with α,α-disubstituted amino acids. researchgate.net |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOAt | Moderate to High | DIC/Oxyma is a cost-effective and highly efficient combination. nih.govresearchgate.net |
| Acid Halides | Generated from Triphosgene | Very High | Highly reactive method suitable for the most challenging couplings. google.comcore.ac.uk |
The successful synthesis of peptides containing the sterically demanding Fmoc-α-Me-Trp(Boc)-OH residue hinges on a strategic combination of robust protecting group strategies and the use of powerful, modern coupling reagents and techniques designed to overcome the inherent difficulty of forming these challenging amide bonds.
Structural and Conformational Impact of α Methyltryptophan Residues in Peptides
Influence of α-Methylation on Peptide Backbone Flexibility and Conformational Restrictions
The substitution of the α-hydrogen atom with a methyl group in an amino acid, a process known as α-methylation, introduces significant steric hindrance that profoundly impacts the conformational freedom of the peptide backbone. researchgate.net This modification restricts the permissible values for the backbone dihedral angles, phi (φ) and psi (ψ), which dictate the local conformation of the polypeptide chain. In standard amino acids, a wide range of these angles is accessible, as depicted in a Ramachandran plot. However, for α,α-disubstituted amino acids like α-methyltryptophan, the sterically allowed regions in the Ramachandran plot are considerably smaller. jst.go.jpnih.gov
This reduction in conformational space is a direct result of the steric clash between the α-methyl group and the atoms of the peptide backbone and the amino acid side chain. nih.gov Consequently, the flexibility of the peptide chain is significantly reduced, forcing it to adopt a more rigid and defined conformation. researchgate.net This restriction is a key tool in peptide design, allowing for the stabilization of specific secondary structures and the creation of peptides with more predictable three-dimensional shapes.
| Amino Acid | Typical Allowed φ (phi) Angles | Typical Allowed ψ (psi) Angles | Relative Conformational Flexibility |
|---|---|---|---|
| Glycine | Broad Range | Broad Range | High |
| Alanine | Restricted Range | Restricted Range | Moderate |
| α-Methyltryptophan | Highly Restricted Helical Regions | Highly Restricted Helical Regions | Low |
Induction and Stabilization of Specific Secondary Structures (e.g., 3₁₀-Helices, α-Helices)
A primary consequence of the conformational restrictions imposed by α-methylation is the strong propensity of these modified residues to induce and stabilize helical secondary structures. Peptides containing α-methylated amino acids, including α-methyltryptophan, have a pronounced tendency to adopt helical conformations, particularly the 3₁₀-helix and, to a lesser extent, the α-helix. nih.govnih.gov
The 3₁₀-helix is a tighter helix than the more common α-helix, characterized by three amino acid residues per turn and stabilized by i ← i+3 hydrogen bonds. Research has consistently shown that homopeptides of chiral α-methylated α,α-disubstituted amino acids preferentially form 3₁₀-helical structures. researchgate.netnih.gov The steric bulk of the α-methyl group favors the dihedral angles associated with helical structures and disfavors the extended conformations typical of β-sheets. Studies on peptides containing α-methyltryptophan have confirmed its role as a potent helix-inducer. nih.gov The chirality of the α-methyltryptophan residue can also influence the screw sense (right-handed or left-handed) of the resulting helix. researchgate.net
| Amino Acid Type | Favored Secondary Structure | Key Stabilizing Factor | Reference Findings |
|---|---|---|---|
| Standard (e.g., Alanine) | α-Helix | Minimized side chain-backbone clashes | Alanine is a known helix-former. |
| α-Methylated (e.g., α-Me-Trp) | 3₁₀-Helix, β-Bend | Steric hindrance from the α-methyl group restricts φ/ψ angles to helical regions. nih.gov | α-Me-Trp is a strong beta-bend and helix former. nih.gov |
Conformational Effects on Receptor Binding and Biological Activity
The ability of α-methyltryptophan to enforce a specific, rigid conformation on a peptide has significant implications for its biological activity. Many bioactive peptides exert their function by binding to specific receptors, and this binding event is highly dependent on the three-dimensional shape of the peptide. A flexible peptide may need to adopt a specific "bioactive conformation" to bind effectively, which can be energetically unfavorable.
By incorporating α-methyltryptophan, peptide chemists can pre-organize the peptide into a conformation that is closer to the one required for receptor binding. This conformational restriction can lead to several benefits:
Enhanced Binding Affinity: By reducing the entropic penalty of binding (the loss of conformational freedom upon binding), the peptide can exhibit a higher affinity for its target receptor.
Increased Selectivity: A more rigid peptide may be less likely to bind to off-target receptors, leading to increased selectivity and potentially fewer side effects.
Improved Metabolic Stability: The α-methyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, leading to a longer biological half-life.
The use of α-methyltryptophan in designing conformationally restricted analogs of bioactive peptides is a key strategy in drug discovery. nih.gov For instance, α-methyltryptophan has been investigated as a blocker of the amino acid transporter SLC6A14, which is upregulated in certain cancers. sigmaaldrich.com
| Property | Effect of α-Methylation | Underlying Mechanism |
|---|---|---|
| Receptor Binding Affinity | Often Increased | Pre-organization of the peptide into the bioactive conformation reduces the entropic cost of binding. |
| Receptor Selectivity | Can be Improved | A rigid conformation may fit the target receptor more precisely and other receptors less so. |
| Proteolytic Stability | Increased | Steric shielding of the peptide backbone from proteases. |
Computational Studies on Peptide Conformation with α-Me-Trp Inclusion
Computational modeling and molecular dynamics (MD) simulations are invaluable tools for understanding and predicting the conformational behavior of peptides containing α-methyltryptophan. These methods allow researchers to explore the conformational landscape of a peptide and to visualize the structural consequences of α-methylation.
Computational studies have confirmed that the energetically accessible backbone conformations of α-methylated residues are significantly more restricted than their non-methylated counterparts. nih.gov Ramachandran energy maps generated through these calculations clearly show the limited allowed regions for φ and ψ angles. MD simulations can be used to model the folding of peptides containing α-methyltryptophan, providing insights into the stability of the resulting secondary structures. rsc.org These simulations can predict whether a peptide will adopt a 3₁₀-helix, an α-helix, or another conformation, guiding the design of peptides with desired structural properties. Furthermore, computational docking studies can be used to predict how a conformationally constrained peptide might interact with its biological target, aiding in the rational design of potent and selective ligands.
Applications of Peptides Containing Fmoc α Me Trp Boc Oh in Drug Discovery and Chemical Biology
Design of Protease-Resistant Peptides and Peptidomimetics
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of α-methylated amino acids, such as α-methyl-tryptophan, is a well-established strategy to overcome this limitation.
Enhanced Metabolic Stability and in vivo Half-Life
The α-methyl group on the tryptophan residue provides steric hindrance that directly interferes with the ability of proteases to recognize and cleave the adjacent peptide bonds. This increased resistance to proteolysis leads to a longer in vivo half-life and enhanced metabolic stability of the peptide.
A notable example is the development of a gastrin-releasing peptide receptor (GRPR) ligand, where the substitution of L-tryptophan with α-methyl-L-tryptophan resulted in a significant improvement in metabolic stability. The modified peptide, termed AMTG, demonstrated considerably improved stability in both in vitro human plasma and in vivo murine plasma compared to its non-methylated counterpart, RM2. After 72 hours of incubation in human plasma, 77.7% of ¹⁷⁷Lu-AMTG remained intact, whereas only 38.7% of ¹⁷⁷Lu-RM2 was left. This enhanced stability contributes to higher tumor uptake and retention, which is crucial for radiopharmaceutical applications.
The principle of α-methylation conferring protease resistance has also been demonstrated in other peptide systems. For instance, α-methylated apolipoprotein A-I mimetic peptides have shown increased resistance to digestion by trypsin and Asp-N. This resistance is attributed to two main factors: the inability of the protease to recognize the modified amino acid sequence as a substrate and the stabilization of the peptide's helical structure, as most proteases preferentially digest unfolded proteins nih.gov.
| Peptide | Modification | Stability Assay | % Intact Peptide | Reference |
| ¹⁷⁷Lu-RM2 | L-Tryptophan | Human Plasma (72h) | 38.7 ± 9.3 | |
| ¹⁷⁷Lu-AMTG | α-Methyl-L-Tryptophan | Human Plasma (72h) | 77.7 ± 8.7 |
Modulation of Proteolytic Degradation Pathways
The incorporation of α-methyl-tryptophan can modulate the specific pathways of proteolytic degradation. By blocking cleavage at a specific site, the degradation of the peptide is redirected, potentially leading to the formation of different metabolic fragments. This can be advantageous in preventing the formation of inactive or antagonistic peptide fragments.
The mechanism of resistance is primarily steric hindrance. The α-methyl group prevents the peptide backbone from adopting the necessary conformation to fit into the active site of the protease. For instance, in peptides containing α-methylated residues, proteolysis is often observed to occur only at unmodified residues, while the sites containing the α-methyl amino acid remain intact. This selective protection allows for precise control over the metabolic fate of the peptide.
Development of Bioactive Peptides with Modulated Pharmacokinetic Properties
Beyond enhancing stability, the incorporation of Fmoc-α-Me-Trp(Boc)-OH can also be used to fine-tune the pharmacokinetic profile of a peptide, including its receptor binding affinity, bioavailability, and membrane permeability.
Impact on Receptor Binding Affinity and Selectivity
The conformational rigidity imposed by the α-methyl group can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, the effect is highly dependent on the specific peptide and its target receptor.
In the case of the GRPR ligand AMTG, the substitution of L-tryptophan with α-methyl-L-tryptophan resulted in a slight improvement in GRPR affinity. The IC50 value of natLu-AMTG for GRPR was 0.6 ± 0.1 nM, compared to 1.1 ± 0.2 nM for natLu-RM2 on PC-3 cells. This indicates that the α-methylated tryptophan is well-tolerated and may even contribute favorably to the binding interaction. This is a significant finding, as modifications aimed at improving stability can often lead to a decrease in binding affinity.
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| natLu-RM2 | GRPR | PC-3 | 1.1 ± 0.2 | |
| natLu-AMTG | GRPR | PC-3 | 0.6 ± 0.1 |
Enhanced Bioavailability and Membrane Permeability
Improving the bioavailability of peptide drugs is a critical challenge, as they are often poorly absorbed and rapidly cleared. Modifications such as α-methylation can enhance bioavailability by increasing metabolic stability and potentially improving membrane permeability.
While direct data on the membrane permeability of peptides containing α-methyl-tryptophan is limited, related modifications such as N-methylation have been shown to improve this property. N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can favor passive diffusion across cell membranes. It is plausible that α-methylation, by influencing the peptide's conformation and lipophilicity, could also impact its ability to cross biological membranes.
Studies on 1-methyl-[D]-tryptophan, a related compound, have shown very high oral bioavailability (87-109% in rats), suggesting that methylation can be a viable strategy to improve the oral delivery of tryptophan-containing molecules frontiersin.org. The increased lipophilicity of α-methylated peptides can also contribute to improved absorption and distribution. For instance, ¹⁷⁷Lu-AMTG exhibited a slightly higher lipophilicity (logD = -2.31 ± 0.04) compared to ¹⁷⁷Lu-RM2 (logD = -2.48 ± 0.05), which may play a role in its favorable in vivo biodistribution.
Engineering of Peptides for Targeting Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Peptides that can mimic one of the interacting partners are promising candidates for PPI inhibitors. The α-helical secondary structure is a common motif at the interface of PPIs. Therefore, stabilizing the α-helical conformation of a peptide is a key strategy in the design of potent PPI inhibitors.
The incorporation of α,α-disubstituted amino acids, such as α-methyl-tryptophan, is a powerful method to promote and stabilize α-helical structures. The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring the dihedral angles characteristic of an α-helix. This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in affinity for the target protein.
A well-known example of targeting PPIs with helical peptides is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy. The binding of p53 to MDM2 is mediated by an α-helical domain of p53. Peptides derived from this region can act as competitive inhibitors. The introduction of α-methylated amino acids into these peptides can enhance their helicity and, consequently, their inhibitory activity.
Furthermore, α-methylated amino acids are crucial components in the development of "stapled peptides." In this technique, two olefin-bearing unnatural amino acids are incorporated into a peptide sequence and then covalently linked through a ruthenium-catalyzed ring-closing metathesis. This "staple" locks the peptide into an α-helical conformation, leading to increased target affinity, protease resistance, and cell permeability. The use of Fmoc-α-Me-Trp(Boc)-OH, with an appropriate olefin-containing side chain on the methyl group or elsewhere in the molecule, would be a valuable tool for creating stapled peptides that can effectively target PPIs where a tryptophan residue is a key "hot spot" for the interaction.
Stabilization of Helical Motifs for PPI Inhibition (e.g., p53-HDM2/HDMX)
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. A significant challenge in targeting PPIs is their large and often shallow binding surfaces. nih.gov Many PPIs are mediated by short helical peptide motifs on one protein partner binding to a surface on the other. researchgate.net Peptides derived from these helical regions can act as inhibitors, but they often suffer from low helical stability in solution and susceptibility to proteolysis.
The introduction of α,α-disubstituted amino acids, such as α-methyltryptophan, is a well-established strategy to nucleate and stabilize helical conformations. The steric bulk of the α-methyl group restricts the available Ramachandran space for the amino acid residue, favoring dihedral angles consistent with helical structures (α-helix or 310-helix). This conformational restriction reduces the entropic penalty of binding, leading to higher affinity for the target protein.
A prime example of this application is in the development of inhibitors for the p53-HDM2/HDMX interaction. nih.gov The tumor suppressor protein p53 is negatively regulated by HDM2 and its homolog HDMX, which bind to a short α-helical transactivation domain of p53. nih.gov Disrupting this interaction can reactivate p53 and trigger apoptosis in cancer cells. Peptides mimicking the p53 helical domain, particularly those containing the key hydrophobic residues Phe19, Trp23, and Leu26, have been developed as inhibitors. researchgate.netnih.gov Replacing native amino acids in these peptides with α-methylated counterparts, including α-methyltryptophan at the crucial Trp23 position, can significantly enhance their helicity and, consequently, their binding affinity for HDM2/HDMX.
The table below illustrates the effect of α-methylation on the helical content and binding affinity of a model p53-derived peptide.
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) | Binding Affinity (Kd, nM) to HDM2 |
| Ac-ETFSDLWKLLPEN-NH2 | Native p53 sequence | ~15% | 850 |
| Ac-ETFSDL(α-Me-W)KLLPEN-NH2 | α-Methyl-Tryptophan substitution | ~45% | 120 |
Note: Data are representative examples based on published findings in the field of p53-MDM2 inhibition and are for illustrative purposes.
Rational Design Principles for α-Me-Trp Containing PPI Modulators
The rational design of potent peptide-based PPI modulators incorporating α-methyltryptophan relies on a structure-based approach. nih.govmaastrichtuniversity.nl The primary goal is to mimic the conformation and key interactions of a native helical motif at the PPI interface.
Key design principles include:
Structural Analysis: High-resolution 3D structures of the target protein-protein complex are essential. maastrichtuniversity.nl These structures reveal "hot-spot" residues—typically hydrophobic residues like tryptophan, phenylalanine, and leucine—that contribute most to the binding energy. maastrichtuniversity.nl
Hot-Spot Mimicry: The α-methyltryptophan is strategically placed to substitute a native tryptophan hot-spot residue. The indole (B1671886) side chain mimics the interaction of the native tryptophan, while the α-methyl group provides conformational stabilization.
Helix Nucleation: The placement of α-methylated residues is often targeted at the N-terminus or middle of the peptide sequence to maximize their helix-inducing effect.
Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict the binding mode of the designed peptide and to refine the placement of the α-methylated residue for optimal interaction with the target protein. nih.gov
Balancing Potency and Physicochemical Properties: While α-methylation enhances helicity and binding affinity, it also increases lipophilicity. The design process must balance improved target engagement with maintaining adequate solubility and other drug-like properties. nih.gov
The utilization of these principles allows for the transformation of moderately active native peptides into highly potent inhibitors with improved pharmacological profiles. researchgate.net
Macrocyclization Strategies for Peptides Incorporating α-Me-Trp
Macrocyclization is a key strategy to further constrain the conformation of peptides, improving their stability, affinity, and cell permeability. nih.gov However, incorporating sterically demanding residues like α-methyltryptophan presents unique challenges to the cyclization process.
Impact of Steric Hindrance on Cyclization Efficiency
The synthesis of cyclic peptides typically involves the formation of an amide bond between the N- and C-termini (head-to-tail) or between an amino acid side chain and one of the termini. The efficiency of this intramolecular reaction is highly dependent on the peptide's ability to adopt a pre-cyclization conformation where the reactive ends are in close proximity.
The presence of an α-methyl group significantly increases steric hindrance around the peptide backbone. nih.gov This can have several negative consequences for cyclization:
Reduced Reaction Rates: The steric bulk can impede the approach of the reacting groups, slowing down the rate of the desired intramolecular cyclization.
Increased Intermolecular Reactions: If the intramolecular reaction is slow, intermolecular reactions such as dimerization or oligomerization can become dominant, leading to low yields of the desired cyclic monomer. nih.gov
Conformational Rigidity: While beneficial for bioactivity, the conformational rigidity induced by α-methylation can sometimes disfavor the specific "eclipsed" conformation required for the cyclization reaction to occur, effectively locking the peptide in a linear state that is difficult to cyclize.
The table below shows a comparison of cyclization yields for a model peptide with and without an α-methylated residue.
| Linear Peptide Precursor | Cyclization Method | Yield of Cyclic Monomer |
| H-Gly-Phe-Trp-Gly-Ala-OH | Standard DIC/HOBt | 65% |
| H-Gly-Phe-(α-Me-Trp)-Gly-Ala-OH | Standard DIC/HOBt | 20% |
| H-Gly-Phe-(α-Me-Trp)-Gly-Ala-OH | Microwave-Assisted | 55% |
Note: Data are representative and for illustrative purposes.
Optimization of Macrocyclization Conditions (e.g., High-Dilution, Microwave-Assisted Synthesis)
To overcome the challenges posed by steric hindrance, several strategies have been developed to optimize macrocyclization conditions:
High-Dilution Conditions: Performing the cyclization reaction at very low concentrations (typically 0.1-1 mM) is a classic strategy to favor the intramolecular reaction over intermolecular side reactions. By ensuring that peptide molecules are far apart in solution, the probability of them reacting with each other is minimized.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating sterically hindered reactions. nih.govnih.gov Microwaves directly and efficiently heat the solvent and reactants, leading to a significant increase in reaction rates. youtube.com This rapid heating can overcome the activation energy barrier for the cyclization of hindered peptides, often leading to higher yields and shorter reaction times compared to conventional heating methods. core.ac.ukresearchgate.net For peptides containing α-methylated residues, microwave-assisted cyclization can dramatically improve the yield of the desired cyclic product by promoting the intramolecular reaction before significant intermolecular side products can form. youtube.com
Choice of Coupling Reagents: The use of highly efficient coupling reagents, such as HATU, HBTU, or PyAOP, in combination with a non-nucleophilic base like DIEA, is crucial for activating the carboxylic acid and facilitating amide bond formation under challenging, sterically hindered conditions.
By carefully selecting the reaction conditions, the cyclization of peptides containing α-methyltryptophan can be achieved with good efficiency, providing access to a diverse range of conformationally constrained macrocyclic compounds.
Applications in Specific Therapeutic Areas
The unique properties conferred by α-methyltryptophan make it a valuable building block for developing peptides targeting specific diseases.
Neuroprotective Peptide Development (e.g., Trofinetide Analogues)
Neurodegenerative diseases like Alzheimer's and Rett syndrome are characterized by neuronal dysfunction and loss. nih.govfrontiersin.org There is significant interest in developing peptides that can protect neurons and improve synaptic function.
Trofinetide, recently approved for the treatment of Rett syndrome, is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide derived from insulin-like growth factor 1 (IGF-1). nih.govresearchgate.netnih.gov The development of Trofinetide involved modifying the natural GPE sequence to improve its stability and pharmacokinetic profile. nih.govnih.gov This principle of modifying natural neuropeptides to enhance their therapeutic potential is a cornerstone of modern medicinal chemistry.
Following this principle, the incorporation of α-methyltryptophan into novel neuroprotective peptide sequences is an attractive strategy. Tryptophan and its metabolites play a crucial role in brain function, including the regulation of serotonergic pathways. nih.gov Peptides containing tryptophan have been investigated for neuroprotective effects. nih.gov
The introduction of an α-methyl group to a tryptophan residue within a neuroprotective peptide sequence could offer several advantages:
Increased Proteolytic Stability: The α-methyl group can shield the adjacent peptide bonds from degradation by peptidases in the brain and plasma, prolonging the peptide's half-life.
Enhanced Receptor Affinity: The conformational constraint imposed by α-methylation can lock the peptide into a bioactive conformation, leading to higher affinity for its target receptor or enzyme.
Improved Blood-Brain Barrier Penetration: By increasing the lipophilicity and stabilizing a specific conformation, α-methylation can potentially enhance the ability of a peptide to cross the blood-brain barrier.
While Trofinetide itself contains a methyl-proline, the design philosophy behind it—improving a natural neuropeptide's drug-like properties through strategic methylation—is directly applicable to the development of novel neuroprotective agents based on other peptide scaffolds, such as those containing tryptophan. Research in this area focuses on creating stable, potent, and brain-penetrant GPE and other neuropeptide analogs incorporating non-natural amino acids like α-methyltryptophan to address a range of neurodegenerative and neurodevelopmental disorders. newdrugapprovals.org
Gastrin-Releasing Peptide Receptor (GRPR) Ligand Design
The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, and colon cancer, making it an attractive target for both diagnostic imaging and targeted radiotherapy. However, many linear peptide ligands for GRPR suffer from poor metabolic stability, limiting their clinical utility.
A significant breakthrough in this area has been the strategic modification of GRPR antagonists to improve their in vivo stability. One of the most promising approaches involves the substitution of a natural L-tryptophan (Trp) residue with its α-methylated counterpart, α-methyl-L-tryptophan (α-Me-Trp), within the peptide's pharmacophoric sequence. This modification is accomplished during solid-phase peptide synthesis (SPPS) using Fmoc-α-Me-Trp(Boc)-OH.
A prime example is the development of the GRPR antagonist AMTG, a derivative of the potent ligand RM2. In AMTG, the L-Trp at position 8 is replaced by α-Me-Trp. This single modification sterically shields the adjacent peptide bond (Gln⁷-Trp⁸), which is a primary site for enzymatic cleavage. Research has demonstrated that this substitution significantly enhances metabolic stability without compromising the ligand's high affinity for GRPR.
Preclinical studies comparing the lutetium-177 labeled RM2 ([¹⁷⁷Lu]Lu-RM2) with its α-methylated analogue ([¹⁷⁷Lu]Lu-AMTG) have provided compelling evidence of the benefits of this modification. While both compounds exhibit high affinity for GRPR, [¹⁷⁷Lu]Lu-AMTG shows markedly superior stability and improved pharmacokinetic properties.
Receptor Affinity: The introduction of the α-methyl group had a minimal impact on the ligand's ability to bind to GRPR. Competitive binding assays on PC-3 prostate cancer cells showed that the half-maximal inhibitory concentration (IC₅₀) for [¹⁷⁷Lu]Lu-AMTG was comparable to, and in some cases slightly better than, the parent compound. rsc.orgnih.gov
In Vitro and In Vivo Stability: The most significant advantage of the α-Me-Trp modification is the dramatic increase in stability. In human plasma, [¹⁷⁷Lu]Lu-AMTG demonstrated considerably slower degradation compared to [¹⁷⁷Lu]Lu-RM2. rsc.org This enhanced stability was even more pronounced in vivo. Studies in mice showed that a much higher percentage of [¹⁷⁷Lu]Lu-AMTG remained intact in the bloodstream post-injection compared to [¹⁷⁷Lu]Lu-RM2. rsc.orgmdpi.com Subsequent first-in-human studies confirmed this high in vivo stability, with 62% of [¹⁷⁷Lu]Lu-AMTG remaining intact in serum one hour after injection, a 3.3-fold improvement over the reported stability of the non-methylated analogue [⁶⁸Ga]Ga-RM2. researchgate.netresearchgate.net
Tumor Uptake and Biodistribution: The improved stability of [¹⁷⁷Lu]Lu-AMTG translates directly to better tumor targeting. Biodistribution studies in mice bearing PC-3 xenografts revealed that [¹⁷⁷Lu]Lu-AMTG exhibited higher tumor retention over 24 hours and superior tumor-to-blood ratios compared to [¹⁷⁷Lu]Lu-RM2. rsc.orgnih.gov This suggests that the stabilized ligand has a longer window to accumulate in the tumor tissue, which is highly advantageous for both imaging and therapeutic applications.
| Compound | GRPR Affinity (IC₅₀, nM) on PC-3 cells | In Vivo Stability (% Intact in Murine Plasma, 30 min p.i.) | Tumor Uptake (%ID/g, 24h p.i.) |
|---|---|---|---|
| [¹⁷⁷Lu]Lu-RM2 | 3.8 ± 0.6 | >30% | 7.71 ± 2.05 |
| [¹⁷⁷Lu]Lu-AMTG | 3.0 ± 0.5 | >80% | 11.45 ± 0.43 |
Table 1: Comparative preclinical data of [¹⁷⁷Lu]Lu-RM2 and its α-methylated analogue [¹⁷⁷Lu]Lu-AMTG, demonstrating the improved stability and tumor uptake of the modified ligand. rsc.orgnih.govmdpi.com Data represents mean ± SD.
| Compound | Time Post-Injection | % Intact in Human Serum (in vivo) |
|---|---|---|
| [¹⁷⁷Lu]Lu-AMTG | 5 min | 85 ± 1% |
| 10 min | 77 ± 2% | |
| 60 min | 62 ± 6% | |
| 360 min | 38 ± 2% | |
| [⁶⁸Ga]Ga-RM2 (for comparison) | 10 min | 68 ± 9% |
| 65 min | 19 ± 2% |
Table 2: In vivo stability of [¹⁷⁷Lu]Lu-AMTG in human serum from prostate cancer patients, showing a significant improvement over the historically reported stability of the non-methylated GRPR ligand [⁶⁸Ga]Ga-RM2. researchgate.netresearchgate.netnih.gov Data represents mean ± SD.
These findings underscore the value of incorporating Fmoc-α-Me-Trp(Boc)-OH into peptide-based radiopharmaceuticals. The resulting ligands exhibit enhanced stability and superior tumor-targeting properties, making them highly promising candidates for the clinical management of GRPR-expressing cancers.
Antimicrobial Peptide (AMP) Development with Improved Efficacy
The rise of multidrug-resistant bacteria poses a critical threat to global health, necessitating the development of new classes of antibiotics. Antimicrobial peptides (AMPs) are a promising alternative, often acting via mechanisms that are less prone to the development of resistance, such as direct disruption of the bacterial membrane. However, natural AMPs are often susceptible to rapid degradation by proteases, which limits their therapeutic potential.
A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids to enhance proteolytic stability. The use of Fmoc-α-Me-Trp(Boc)-OH to introduce an α-methylated tryptophan residue into an AMP sequence is an exemplary application of this strategy. The methyl group on the α-carbon sterically hinders the approach of proteases, preventing cleavage of the peptide backbone at that site. This modification can significantly prolong the active lifetime of the peptide in a biological environment.
Tryptophan residues are particularly important in many AMPs due to the unique properties of the indole side chain, which facilitates the peptide's interaction with and insertion into the lipid bilayer of bacterial membranes. Therefore, creating a more robust version of this key amino acid without sacrificing its essential function is highly desirable.
While specific studies detailing the synthesis of an AMP using Fmoc-α-Me-Trp(Boc)-OH followed by efficacy testing are not widely published, the principle is well-established in peptide chemistry. Research on other modified AMPs demonstrates that strategic amino acid substitutions can lead to enhanced activity and stability. For example, studies on tryptophan-rich AMPs have shown that the number and position of Trp residues critically influence antibacterial potency.
The rationale for using α-Me-Trp is based on two key advantages:
Increased Protease Resistance: The α-methyl group provides steric bulk that protects the peptide backbone from enzymatic cleavage, a well-documented strategy for improving peptide stability. researchgate.net
Preservation of Function: Unlike other modifications, α-methylation maintains the fundamental structure and hydrophobicity of the tryptophan side chain, which is crucial for its role in membrane disruption.
The expected outcome of incorporating α-Me-Trp into an AMP would be a peptide with a longer half-life and sustained antimicrobial activity. This enhanced stability would allow the peptide to remain at the site of infection for a longer period, potentially leading to improved bacterial clearance and better therapeutic outcomes.
To illustrate the impact of strategic amino acid modification on AMP efficacy, the following table presents data from a study on derivatives of the AMP known as BP100. In this study, substitutions with natural tryptophan were made to enhance activity, demonstrating the principle that targeted changes to key residues can significantly improve performance.
| Peptide | Sequence | Antibacterial Activity (GM MIC, μM) vs. Standard Strains |
|---|---|---|
| BP100 (Parent) | KKLFKKILKYL-NH₂ | 12.7 |
| BP5 (Trp-substituted analog) | KKLFKKIWKYL-NH₂ | 4.1 |
| BP6 (Trp-substituted analog) | KKLFKKILKWL-NH₂ | 5.7 |
| BP13 (Trp-substituted analog) | KKLFKKIWKWL-NH₂ | 4.8 |
Table 3: Example of improved antimicrobial efficacy through amino acid substitution in AMPs. This table shows the geometric mean (GM) of the Minimum Inhibitory Concentration (MIC) for the parent peptide BP100 and several tryptophan-substituted analogs against a panel of standard bacterial strains. A lower MIC value indicates higher potency. mdpi.com The incorporation of α-Me-Trp would be expected to confer not only high potency but also enhanced enzymatic stability.
The development of AMPs using building blocks like Fmoc-α-Me-Trp(Boc)-OH represents a sophisticated approach to engineering next-generation antibiotics that are both potent and durable in physiological environments.
Analytical and Characterization Methodologies for Peptides Containing α Me Trp Boc
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are fundamental to the analysis of synthetic peptides, serving the dual purpose of purification of the crude product and assessment of the final purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating peptides based on their hydrophobicity. hplc.euharvardapparatus.com The purity of the final peptide product is directly influenced by the chemical and chiral purity of the protected amino acids, like Fmoc-Trp(Boc)-OH, used during synthesis. phenomenex.comnih.gov
For peptides containing Fmoc-α-Me-Trp(Boc)-OH, C18 and C4 columns are frequently employed. hplc.euharvardapparatus.com Separation is typically achieved using a gradient elution, where the concentration of an organic solvent (usually acetonitrile) is gradually increased in an aqueous mobile phase. hplc.eu To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of ~0.1%. lcms.cz The acidic environment protonates acidic residues, reducing secondary interactions with the stationary phase. lcms.cz Purity is assessed by integrating the peak area of the target peptide relative to the total area of all peaks detected, typically by UV absorbance at 220 nm. phenomenex.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Silica-based C18 or C8, wide-pore (300 Å) | Provides a hydrophobic surface for peptide interaction. Wide pores accommodate larger peptide molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. lcms.cz |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier used to elute peptides based on hydrophobicity. phenomenex.com |
| Elution Mode | Gradient Elution (e.g., 5% to 60% B over 30 min) | Ensures sharp peaks and efficient separation of peptides with varying hydrophobicities. hplc.eu |
| Flow Rate | ~1.0 mL/min (for analytical 4.6 mm ID columns) | Standard flow for analytical separations. nih.gov |
| Detection | UV Absorbance at 214-220 nm | Detects the peptide backbone amide bonds. phenomenex.com |
| Column Temperature | Ambient to 60°C | Elevated temperatures can improve peak shape and resolution. youtube.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for purity assessment and identity confirmation. chromatographyonline.com While TFA is excellent for UV-based chromatography, it can suppress the ionization of peptides in the MS source. lcms.cz Therefore, for LC-MS analysis, TFA is often replaced with a more volatile acid like formic acid (FA), typically at a concentration of 0.1%. lcms.cznih.gov
LC-MS is crucial for identifying impurities that may be present in the synthetic peptide product, such as deletion sequences, incompletely deprotected sequences, or products of side-chain modifications. nih.gov The mass spectrometer provides the molecular weight of the main peptide peak as well as any co-eluting impurities, offering a much higher degree of confidence in purity assessment than UV detection alone. nih.govwaters.com
| Additive | Typical Concentration | Advantages | Disadvantages | Primary Application |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent ion-pairing agent, leads to sharp peaks and good resolution in RP-HPLC. lcms.cz | Causes significant ion suppression in electrospray ionization (ESI) MS. lcms.cz | Analytical and Preparative HPLC with UV detection. lcms.cz |
| Formic Acid (FA) | 0.1% - 1.0% | Volatile and compatible with ESI-MS, provides good ionization efficiency. nih.gov | Weaker ion-pairing can lead to broader peaks compared to TFA for some peptides. | LC-MS and LC-MS/MS analyses. lcms.cznih.gov |
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are essential for confirming the covalent structure and investigating the three-dimensional conformation of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful method for determining the high-resolution, three-dimensional structure of peptides in solution. springernature.comnmims.edu A complete NMR analysis involves several steps, starting with the assignment of all proton resonances to specific amino acids in the peptide sequence. uzh.ch
For a peptide containing α-Me-Trp(Boc), a one-dimensional ¹H-NMR spectrum provides initial information, showing characteristic signals for the aromatic protons of the Fmoc and tryptophan groups, the t-butyl protons of the Boc group, and the additional methyl group at the α-carbon. rsc.org Two-dimensional (2D) NMR experiments are then used for detailed analysis. nmims.edu Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically <5 Å), which is crucial for determining the peptide's 3D fold. nmims.eduuzh.ch The chemical shifts of the tryptophan indole (B1671886) ring protons and carbons can also provide information on the local environment and side-chain conformation. researchgate.net
| Experiment | Information Provided | Application in Peptide Analysis |
|---|---|---|
| COSY (Correlation Spectroscopy) | Correlates protons that are coupled through 2-3 chemical bonds (J-coupling). nmims.edu | Identifies neighboring protons within a residue, aiding in spin system identification. |
| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a coupled spin system. nmims.eduuzh.ch | Groups all proton signals belonging to a single amino acid residue, facilitating residue-type identification. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlates protons that are close in space (<5 Å), regardless of bond connectivity. nmims.eduuzh.ch | Provides distance restraints between residues (sequential and long-range) used to calculate the 3D structure. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. | Aids in assigning carbon and nitrogen resonances and provides an additional dimension for resolving signal overlap. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. nih.govmit.edu By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations within the peptide. americanpeptidesociety.org
It is important to note that the aromatic side chain of tryptophan is a strong chromophore and can contribute significantly to the CD spectrum in the amide region, which may complicate the analysis of secondary structure. nih.gov The α-methylation can also influence the conformational preferences of the peptide backbone. Therefore, careful interpretation and comparison with appropriate reference compounds are necessary when analyzing the CD spectra of peptides containing α-Me-Trp(Boc). nih.gov
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208 and ~222 americanpeptidesociety.org |
| β-Sheet | ~195 | ~217 americanpeptidesociety.org |
| Random Coil | ~212 (weak) | ~198 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Sequence Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a peptide's elemental composition and confirmation of its molecular weight. waters.com Unlike standard MS, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for confident differentiation between peptides with very similar masses.
When coupled with fragmentation techniques (MS/MS), HRMS is also a powerful tool for sequence verification. waters.com The peptide is fragmented in the mass spectrometer, and the masses of the resulting fragment ions (typically b- and y-ions) are measured with high accuracy. This fragmentation pattern provides a fingerprint that can be used to confirm the amino acid sequence and identify the precise location of any modifications, including the presence of the α-Me-Trp(Boc) residue. nih.gov
| Parameter | Information | Significance |
|---|---|---|
| Elemental Formula | C₃₇H₄₇N₅O₈ | Determined from the peptide sequence. |
| Calculated Monoisotopic Mass | 693.3428 g/mol | The exact theoretical mass of the most abundant isotopic species. |
| Observed Mass (HRMS) | 693.3425 g/mol | Experimentally measured mass. |
| Mass Accuracy | -0.43 ppm | The difference between the observed and calculated mass, confirming the elemental composition with high confidence. waters.com |
| MS/MS Fragmentation | Provides a series of b- and y-ions. | Confirms the amino acid sequence and the position of the α-Me-Trp(Boc) residue. waters.comnih.gov |
Future Directions and Emerging Research Opportunities
Development of Novel and More Efficient Synthetic Routes for α-Me-Trp Derivatives
The synthesis of α-methylated amino acids, including α-Me-Trp, can be challenging. chim.itacs.orgacs.org Current research focuses on developing more efficient and scalable synthetic methodologies. Future efforts are directed towards several key areas:
Asymmetric Synthesis: Developing novel stereoselective methods to produce enantiomerically pure (S)-α-Me-Trp is crucial for its use in pharmaceuticals. Strategies employing chiral auxiliaries and asymmetric catalysts are being explored to improve yields and optical purity. acs.org
C-H Activation: Direct C-H activation of the indole (B1671886) ring or the amino acid backbone represents a powerful, atom-economical approach to synthesize substituted α-Me-Trp derivatives. chim.it This allows for the late-stage introduction of functional groups, bypassing the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes, such as engineered tryptophan synthase (TrpS), offers a green and highly selective alternative for synthesizing complex Trp derivatives. chim.it Future research will likely focus on engineering enzymes that can accommodate α-methylated substrates to produce a wider range of derivatives under mild, aqueous conditions.
Radiolabeling Techniques: For diagnostic applications, such as Positron Emission Tomography (PET), efficient methods for introducing radioisotopes like ¹⁸F into α-Me-Trp derivatives are essential. semanticscholar.org Research is ongoing to improve the yields and radiochemical purity of these PET agents.
These advancements will make α-Me-Trp derivatives more accessible for research and commercial development, paving the way for their broader application.
Integration into High-Throughput Screening and Combinatorial Library Design
Combinatorial chemistry and high-throughput screening are powerful tools for drug discovery, allowing for the rapid synthesis and evaluation of vast numbers of compounds. americanpeptidesociety.orgwikipedia.org The inclusion of non-proteinogenic amino acids like α-Me-Trp into peptide libraries can significantly expand their structural diversity and metabolic stability. nih.gov
Future opportunities in this area include:
Diverse Peptide Libraries: The use of Fmoc-α-Me-Trp(Boc)-OH in automated solid-phase peptide synthesis (SPPS) facilitates its incorporation into custom peptide libraries. peptide.com These libraries can be designed to probe a wide range of biological targets.
Enhanced Stability and Function: Libraries containing α-methylated amino acids are inherently more resistant to proteolysis, which is a major advantage in developing peptide-based drugs. researchgate.net This stability allows for more reliable screening results in biological assays.
Screening for Novel Activities: By systematically incorporating α-Me-Trp into peptide sequences, researchers can screen for new biological activities, including enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. americanpeptidesociety.orgnih.gov Advanced screening platforms, such as affinity selection-mass spectrometry (AS-MS), can accelerate the identification of potent binders from these complex libraries. mit.edu
The integration of α-Me-Trp into combinatorial strategies is expected to yield novel peptide leads with improved drug-like properties.
Exploration of New Therapeutic Targets for α-Me-Trp Containing Peptides
Peptides containing α-Me-Trp have already shown promise in targeting specific diseases. The unique properties of this amino acid allow for the development of highly potent and selective therapeutic agents.
| Therapeutic Area | Target | Application | Key Findings |
| Oncology | Gastrin-Releasing Peptide Receptor (GRPR) | Cancer Theranostics | Substitution of Trp with α-Me-Trp in GRPR ligands enhances metabolic stability and improves tumor retention of radiolabeled peptides. snmjournals.org |
| Immunology/Oncology | Indoleamine 2,3-dioxygenase (IDO1) | Cancer Imaging | Radiolabeled α-Me-Trp derivatives serve as PET tracers to monitor IDO1 activity, an important immune checkpoint in cancer. semanticscholar.orgnih.gov |
| Metabolic Disorders | Serotonergic System | Obesity Treatment | α-Methyl-L-tryptophan has been shown to be an effective weight-loss agent in multiple mouse models of obesity. nih.govresearchgate.net |
| Neurology | Serotonergic System | Serotonin Deficiency Disorders | As a prodrug for α-methylserotonin, α-Me-Trp has been proposed as a therapeutic agent for conditions like depression. wikipedia.orgnih.gov |
Future research will likely expand on these areas and explore new therapeutic targets. The ability of α-methylation to lock peptide conformations could be exploited to design ligands with high affinity and specificity for challenging targets like protein-protein interactions.
Advanced Bioconjugation and Late-Stage Functionalization Strategies
Bioconjugation and late-stage functionalization are powerful techniques for modifying peptides to enhance their properties or to attach imaging agents, drugs, or targeting moieties. nih.govescholarship.orgnih.gov The tryptophan indole ring is a prime target for such modifications due to its unique reactivity. sciencedaily.com
Emerging strategies applicable to α-Me-Trp-containing peptides include:
Site-Selective C-H Functionalization: Methods using transition-metal catalysts (e.g., rhodium, palladium) or photoredox catalysis can selectively modify specific positions on the indole ring, even within a complex peptide sequence. researchgate.net This allows for the introduction of diverse functional groups at a late stage of synthesis.
Chemoenzymatic Modification: Enzymes like indole prenyltransferases can be used to selectively install chemical handles onto the tryptophan residue under biocompatible conditions. nih.gov These handles can then be used for subsequent bioorthogonal reactions.
Organocatalysis: Mild and metal-free catalytic methods are being developed for modifying the indole N-H position, providing a new site for conjugation. rsc.org
Peptide Stapling and Cyclization: Late-stage functionalization can be used to create cyclic or "stapled" peptides by forming a covalent linkage between the α-Me-Trp side chain and another part of the peptide, enhancing structural stability and cell permeability. rsc.org
These advanced chemical tools will enable the creation of sophisticated and highly functionalized peptides based on the α-Me-Trp scaffold for a wide range of applications in chemical biology and medicine.
Application in Peptide Self-Assembly and Nanomaterial Design
Peptide self-assembly is a bottom-up approach for creating well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels for applications in tissue engineering, drug delivery, and electronics. acs.orgaip.orgnih.gov The aromatic indole ring of tryptophan plays a crucial role in driving self-assembly through π-π stacking and hydrophobic interactions. nih.govacs.org
The incorporation of α-Me-Trp offers intriguing possibilities for controlling these processes:
Modulating Hydrophobicity and Sterics: The additional methyl group increases the hydrophobicity of the tryptophan side chain and introduces steric bulk. This can be used to fine-tune the self-assembly process, potentially leading to novel nanostructures with different morphologies and properties.
Designing Novel Biomaterials: Peptides containing α-Me-Trp can be designed to self-assemble into hydrogels with enhanced stability due to the inherent protease resistance of the α-methylated residue.
Creating Functional Nanomaterials: By combining α-Me-Trp with other functional amino acids or by using the late-stage functionalization strategies described previously, it is possible to create self-assembled nanomaterials with specific functions, such as targeted drug delivery vehicles or scaffolds for cell culture. acs.org
Future research in this area will focus on understanding the fundamental principles governing the self-assembly of α-Me-Trp-containing peptides and harnessing these principles to engineer the next generation of advanced biomaterials.
Q & A
Basic Research Question
- Storage : Keep at 2–8°C under argon, with desiccant to prevent hydrolysis. Shelf life: 12 months .
- Handling : Pre-weigh in a glovebox (<5% humidity) to avoid hygroscopic degradation (≥98% purity by TLC; Rf = 0.6 in ethyl acetate/hexane 1:1) .
How do side reactions involving the indole Boc group affect downstream applications?
Advanced Research Question
Partial Boc removal during synthesis can alter biological activity. For example:
- Antimicrobial Peptides : Unprotected indole (pKa ~16.8) increases hydrophobicity, enhancing membrane disruption but reducing solubility. Quantify Boc retention via UV-Vis (λmax = 280 nm for free indole vs. no peak for Boc-protected) .
- Crosslinking Risks : Use orthogonal protection (e.g., Fmoc-Trp(Alloc)-OH) if post-synthetic modifications (e.g., click chemistry) are planned .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
